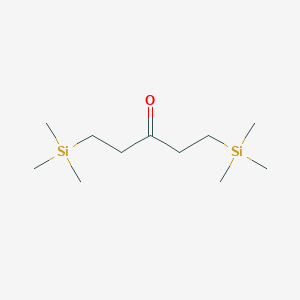
3-Pentanone, 1,5-bis(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentanone, 1,5-bis(trimethylsilyl)- is an organic compound characterized by the presence of two trimethylsilyl groups attached to a pentanone backbone. This compound is notable for its unique structural features, which include the trimethylsilyl groups that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 1,5-bis(trimethylsilyl)- typically involves the reaction of 3-pentanone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
3-Pentanone+2(Trimethylsilyl chloride)→3-Pentanone, 1,5-bis(trimethylsilyl)-+2(Hydrochloric acid)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Pentanone, 1,5-bis(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silyl ethers.
Reduction: Reduction reactions can yield silyl-protected alcohols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silyl ethers, silyl-protected alcohols, and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
3-Pentanone, 1,5-bis(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the protection of hydroxyl groups.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 3-Pentanone, 1,5-bis(trimethylsilyl)- exerts its effects involves the interaction of the trimethylsilyl groups with various molecular targets. These interactions can stabilize reactive intermediates, facilitate the formation of desired products, and protect sensitive functional groups during chemical reactions. The pathways involved include nucleophilic substitution and radical-mediated processes.
Comparison with Similar Compounds
Similar Compounds
3-Pentanone: Lacks the trimethylsilyl groups, making it less reactive in certain contexts.
1,5-Bis(trimethylsilyl)pentane: Similar structure but lacks the ketone functionality.
Trimethylsilyl chloride: Used as a reagent for introducing trimethylsilyl groups.
Uniqueness
3-Pentanone, 1,5-bis(trimethylsilyl)- is unique due to the presence of both the ketone and trimethylsilyl groups, which confer distinct reactivity and stability. This combination allows for versatile applications in synthesis and research, making it a valuable compound in various fields.
Properties
CAS No. |
18053-95-7 |
|---|---|
Molecular Formula |
C11H26OSi2 |
Molecular Weight |
230.49 g/mol |
IUPAC Name |
1,5-bis(trimethylsilyl)pentan-3-one |
InChI |
InChI=1S/C11H26OSi2/c1-13(2,3)9-7-11(12)8-10-14(4,5)6/h7-10H2,1-6H3 |
InChI Key |
OQVPXZQYWKRFHQ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCC(=O)CC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



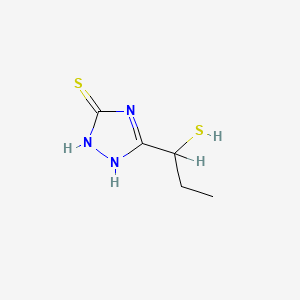
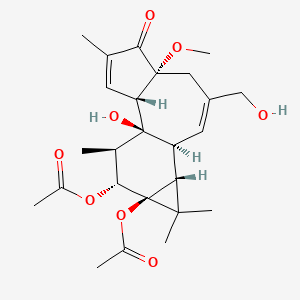
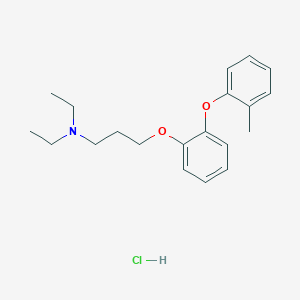
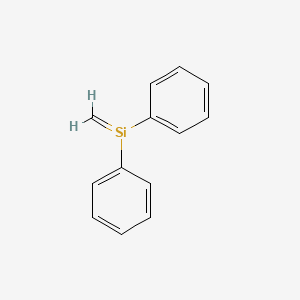

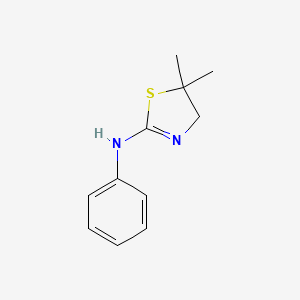
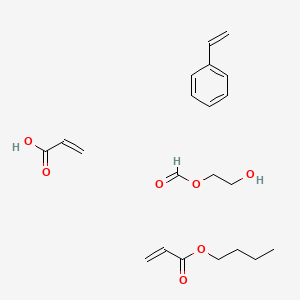
![(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide](/img/structure/B14700741.png)


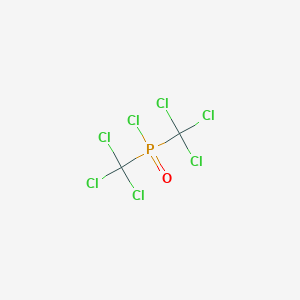
![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)

